molecular formula C8H15NOS B14704345 S-allyl diethylthiocarbamate CAS No. 18283-58-4

S-allyl diethylthiocarbamate

Cat. No.: B14704345
CAS No.: 18283-58-4
M. Wt: 173.28 g/mol
InChI Key: XIVRQWGPOVHYJI-UHFFFAOYSA-N
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Description

S-allyl diethylthiocarbamate: is an organic compound belonging to the class of dithiocarbamates. It is characterized by the presence of an allyl group attached to a diethylthiocarbamate moiety. The molecular formula of this compound is C8H15NS2, and it has a molecular weight of 189.34 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: S-allyl diethylthiocarbamate can be synthesized through the reaction of diethylamine with carbon disulfide, followed by the addition of allyl chloride. The reaction typically occurs under basic conditions, using sodium hydroxide as a base. The general reaction scheme is as follows:

C2H5NH+CS2+NaOHC2H5NCS2Na+H2O\text{C}_2\text{H}_5\text{NH} + \text{CS}_2 + \text{NaOH} \rightarrow \text{C}_2\text{H}_5\text{NCS}_2\text{Na} + \text{H}_2\text{O} C2​H5​NH+CS2​+NaOH→C2​H5​NCS2​Na+H2​O

C2H5NCS2Na+C3H5ClC8H15NS2+NaCl\text{C}_2\text{H}_5\text{NCS}_2\text{Na} + \text{C}_3\text{H}_5\text{Cl} \rightarrow \text{C}_8\text{H}_15\text{NS}_2 + \text{NaCl} C2​H5​NCS2​Na+C3​H5​Cl→C8​H1​5NS2​+NaCl

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: S-allyl diethylthiocarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol.

    Substitution: The allyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

S-allyl diethylthiocarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-allyl diethylthiocarbamate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: S-allyl diethylthiocarbamate is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

18283-58-4

Molecular Formula

C8H15NOS

Molecular Weight

173.28 g/mol

IUPAC Name

S-prop-2-enyl N,N-diethylcarbamothioate

InChI

InChI=1S/C8H15NOS/c1-4-7-11-8(10)9(5-2)6-3/h4H,1,5-7H2,2-3H3

InChI Key

XIVRQWGPOVHYJI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)SCC=C

Origin of Product

United States

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